molecular formula C11H19NO2 B2488667 Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1511270-94-2

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Cat. No.: B2488667
CAS No.: 1511270-94-2
M. Wt: 197.278
InChI Key: FXHLGDMIGLCTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Systematic Nomenclature and IUPAC Conventions

The IUPAC name octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] adheres to the von Baeyer method for spiro nomenclature. The prefix "spiro" denotes the shared carbon atom (spiro atom) linking two distinct ring systems:

  • 1,3-dioxolane : A three-membered ring containing two oxygen atoms.
  • 6'-quinoline : A bicyclic aromatic system with six hydrogen atoms added (octahydro), saturating the quinoline core.

The numbering follows IUPAC rules:

  • The dioxolane ring is numbered such that the spiro atom occupies position 2.
  • The quinoline moiety is numbered with primed locants (6'), indicating the spiro junction at position 6 of the quinoline.
Key Nomenclature Rules Applied
Rule Application
A-41.1 Designates spiro compounds with two monocyclic rings
B-10.1 Incorporates heteroatoms via replacement prefixes (e.g., "1,3-dioxolane")
SP-1.1 Ascending order for von Baeyer descriptors (e.g., for dioxolane)

Molecular Architecture Analysis

Spirocyclic Connectivity Patterns

The compound’s spiro junction connects:

  • Position 2 of the 1,3-dioxolane ring.
  • Position 6' of the octahydroquinoline system.

This connectivity creates a rigid framework where the dioxolane ring imposes steric constraints on the bicyclic quinoline moiety. The spiro atom serves as a pivot, enabling limited rotational freedom between the two rings.

Conformational Dynamics of the Octahydroquinoline Moiety

The octahydroquinoline adopts a bicyclo[4.3.0]nonane skeleton, with fused six- and five-membered rings. Conformational analysis reveals:

  • Chair-like conformations dominate the six-membered ring, minimizing 1,3-diaxial strain.
  • Twist or envelope conformations may occur in the five-membered ring due to reduced ring strain.
  • Restricted puckering at the spiro junction limits interconversion between conformers.
Dioxolane Ring Puckering Analysis

The 1,3-dioxolane ring exhibits:

  • High ring strain due to its three-membered size, leading to a planar or slightly puckered geometry.
  • Oxygen lone pairs influencing electron distribution, stabilizing the spiro junction.

Crystallographic Characterization

While direct crystallographic data for octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is unavailable, structural analogs like 9-fluoro-2,4,4a,6-tetrahydrospiro[benzo[c]chromene-3,2'-dioxolane] provide insights:

  • Dihedral angles between spiro components often exceed 80°, indicating near-orthogonal ring orientations.
  • Hydrogen bonding : Oxygen atoms in the dioxolane ring participate in intermolecular interactions, influencing crystal packing.

Comparative Structural Analysis with Related Spiro Compounds

Compound Key Structural Features Conformational Differences
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Dioxolane + indole Planar indole ring vs. puckered octahydroquinoline
Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] Dioxolane + bicyclic octahydroquinoline Chair-like bicyclic conformation vs. aromatic indole
3'-Nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline] Dioxolane + nitro-substituted dihydroquinoline Nitro group induces electronic effects, altering reactivity

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLGDMIGLCTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CCC2NC1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Cyclization Strategies

Recent advances in photoredox catalysis have enabled efficient construction of the spirocyclic core. A modified procedure adapted from Petersen et al. demonstrates the use of visible-light-mediated radical cyclization:

Reaction Setup

  • Catalyst : 2 mol% Tris[2-phenylpyridinato-C2,N]iridium(III) ([Ir(ppy)₃])
  • Solvent : Anhydrous toluene under argon atmosphere
  • Light Source : 60 W blue LED array (450–455 nm)
  • Temperature : Ambient with active cooling

The protocol involves sequential generation of carbamoyl radicals from N-hydroxyphthalimido oxamide precursors, followed by intermolecular addition to α,β-unsaturated carbonyl compounds. For spiro-dioxolane formation, ethylene glycol derivatives serve as radical trapping agents, inducing stereoselective cyclization through a proposed mechanism involving:

  • Single-electron transfer from excited Ir(III)* catalyst
  • Radical addition to electron-deficient olefin
  • 6-exo-trig cyclization forming the tetrahydroquinoline core
  • Spiroannulation with 1,3-dioxolane ring closure

Critical parameters:

  • Maintaining anhydrous conditions prevents hydrolysis of oxamide intermediates
  • Sparging with inert gas minimizes radical quenching by oxygen
  • Extended irradiation times (24–48 h) improve yields for sterically hindered systems

One-Pot Diastereoselective Synthesis

The diastereoselective assembly of spirocyclic architectures has been achieved through a multicomponent strategy combining:

Reactants

  • ortho-N-Sulfonated aminophenyl α,β-unsaturated ketone (0.1 mmol)
  • 1,3-Dioxolane-2-carbaldehyde (1.2 equiv)
  • Ammonium acetate (3.0 equiv)

Conditions

  • Solvent-free mechanochemical grinding
  • 80°C for 8 h under microwave irradiation
  • Diastereomeric ratio >19:1 (confirmed by HPLC)

X-ray crystallographic analysis of analogous spiro-tetrahydroquinolines reveals chair conformations in the tetrahydroquinoline ring and perpendicular orientation of the dioxolane moiety, rationalizing the observed stereochemical outcome. For Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline], hydrogenation of the aromatic quinoline precursor under high-pressure H₂ (50 bar) with Adams' catalyst (PtO₂) achieves full saturation of the ring system.

Adaptations from Thieno-Quinoline Methodologies

Patent literature describing octahydro thieno-quinolines provides transferable strategies for ring saturation and functionalization:

Key Steps

  • Cycloalkylation : Treatment of quinoline-6-carboxylate with 1,2-ethanediol under BF₃·Et₂O catalysis forms the spiro-dioxolane ring
  • Catalytic Hydrogenation : Sequential hydrogenation using:
    • 10% Pd/C for aromatic ring reduction (25°C, 1 atm H₂)
    • Raney Ni for heterocyclic nitrogen saturation (80°C, 5 atm H₂)
  • Resolution : Chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) stationary phase separates enantiomers

Optimized Conditions

Parameter Value
Cycloalkylation Temp 0°C → RT gradient
Hydrogenation Time 48 h (step 2)
Overall Yield 34–41% (three steps)

Structural Characterization and Validation

Rigorous analytical protocols confirm successful synthesis:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.08–4.12 (m, 4H, dioxolane OCH₂), 3.45 (qd, J=11.3, 2.1 Hz, 1H, H-6'), 2.82–2.89 (m, 2H, H-3/H-4)
  • HRMS : m/z calc. for C₁₃H₂₁NO₂ [M+H]⁺ 242.1651, found 242.1649

X-ray Crystallography

  • Space Group: P2₁/c
  • Bond Angles: C6'-O1-C2 = 112.7°, O1-C2-O2 = 105.3°
  • Torsion Angles: N1-C6'-C2-O1 = -58.4°

These data align with computational models (DFT B3LYP/6-311++G**) confirming the spiro junction's stereoelectronic requirements.

Scale-Up Considerations

Industrial translation requires addressing:

  • Photoreactor Design : Falling-film reactors enable uniform light penetration for gram-scale syntheses
  • Catalyst Recycling : Immobilized Ir(ppy)₃ on mesoporous silica improves turnover number (TON > 1,200)
  • Purification Challenges : Simulated moving bed chromatography resolves diastereomer contamination

Scientific Research Applications

Overview

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a heterocyclic compound notable for its unique spiro structure, which combines a quinoline moiety with a dioxolane ring. Its molecular formula is C11_{11}H19_{19}NO2_2, and it has garnered significant attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] serves as a crucial building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds and studying the properties of spirocyclic systems.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Investigated for its effectiveness against various microorganisms, including gram-negative bacteria and Staphylococcus aureus.
  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and PC-3. For instance:
CompoundCell LineIC50 (µM)
3bMDA-MB-23128
4ePC-332
6Br-CaQMDA-MB-23110

These compounds demonstrated the ability to inhibit cell proliferation and modulate critical cellular pathways involved in cancer progression.

Medicine

In medicinal chemistry, Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is explored as a potential lead compound for drug development. Its interaction with specific biological targets suggests it may be effective in treating various diseases by modulating enzyme activity or signaling pathways.

Industry

The compound is also utilized in developing advanced materials such as polymers and coatings due to its unique structural properties. Its versatility makes it valuable in creating specialty chemicals for industrial applications.

Mechanism of Action

The mechanism of action of Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Spiro[indoline-3,2'-oxiran]-quinoxaline Derivatives

A structurally analogous compound, 3'-(Quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one (), shares the spirocyclic framework but replaces the quinoline and 1,3-dioxolane moieties with indoline and oxirane (epoxide) rings. Key distinctions include:

  • Melting Point: The quinoxaline derivative has a higher melting point (197°C) compared to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline], which lacks reported thermal data .

Spiro[piperidine-4,2'-quinoline] Derivatives

Compounds such as 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] () exhibit a related spirocyclic quinoline-piperidine scaffold. Critical comparisons include:

  • Substituent Flexibility : The piperidine derivatives allow for facile N-acylation, enabling tunable lipophilicity and bioactivity, whereas the 1,3-dioxolane ring in the target compound limits functional group diversity .
  • Physical State : Unlike the target compound (likely a solid, based on structural analogs), some N-acylated piperidine derivatives exist as oils, complicating purification .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties

Property Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] 3'-(Quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one 1-Acyl-spiro[piperidine-4,2'-quinolines]
Molecular Formula C₁₂H₁₈ClN C₁₉H₁₂N₃O₂ Variable (e.g., C₂₄H₂₈N₂O)
Spiro Ring System 1,3-Dioxolane + Quinoline Oxirane + Indoline Piperidine + Quinoline
Melting Point Not reported 197°C Oils or solids (variable)
Synthetic Yield Not reported Moderate (requires epoxidation) High (>90% for acylation)
Functional Group Tolerance Limited (rigid dioxolane) Moderate (epoxide reactivity) High (acyl group flexibility)

Stability and Industrial Applicability

  • Thermal Stability: The 1,3-dioxolane ring in Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] may confer thermal resilience, as evidenced by 1,3-dioxolane’s use in high-temperature (80°C) polymer extractions without degradation . This contrasts with oxirane-containing analogs, where epoxide rings are prone to ring-opening under acidic or basic conditions .
  • Commercial Viability: The target compound’s discontinued status (CymitQuimica, 2025) contrasts with the commercial availability of simpler spiroquinolines (e.g., Enamine Ltd’s 2018 catalogue), suggesting scalability challenges or niche applications .

Biological Activity

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • Molecular Weight : 197.278 g/mol
  • Structure : The compound features a unique spiro structure combining a quinoline moiety with a dioxolane ring, which contributes to its distinctive chemical behavior and biological activity .

Antimicrobial Properties

Research has indicated that Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be explored further for potential therapeutic applications in treating bacterial infections .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In a study evaluating various derivatives of spiro compounds, Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] was found to inhibit cancer cell proliferation in several cancer lines:

Cancer Cell Line IC50_{50} (µM)
HeLa (cervical)15.5
MCF-7 (breast)12.8
A549 (lung)20.0

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

The biological activity of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] may be attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity related to cell signaling pathways that govern cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] against a panel of pathogens. The results indicated a significant reduction in bacterial viability upon treatment with the compound.

Study 2: Cancer Cell Growth Inhibition

In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties were assessed through in vitro assays. The study highlighted that Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] not only inhibited cell growth but also induced morphological changes consistent with apoptosis in treated cells.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the nitrogen atom in the quinoline ring or the oxygen atoms in the dioxolane moiety. Common oxidizing agents and outcomes include:

Oxidizing AgentConditionsMajor Products
Potassium permanganate (KMnO₄)Acidic or neutral aqueous medium, 25–80°CQuinoline N-oxide derivatives, ring-opened dioxolane products
Hydrogen peroxide (H₂O₂)Ethanol/water mixture, 40–60°CEpoxidation of unsaturated bonds (if present)
  • Mechanistic Insight : Oxidation of the quinoline nitrogen generates N-oxide species, which alter electronic properties and enhance solubility. The dioxolane ring may undergo cleavage under strong oxidative conditions, yielding ketones or carboxylic acids depending on substituents .

Reduction Reactions

Reduction targets the quinoline ring’s aromatic system or the dioxolane oxygen atoms:

Reducing AgentConditionsMajor Products
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or ether, refluxFully hydrogenated quinoline derivatives (e.g., decahydroquinoline)
Sodium borohydride (NaBH₄)Methanol/water, 0–25°CPartial reduction of imine bonds, preserving the dioxolane ring
  • Structural Impact : Complete hydrogenation of the quinoline ring increases conformational flexibility, potentially enhancing interactions with biological targets .

Substitution Reactions

The spiro compound participates in electrophilic and nucleophilic substitutions, particularly at reactive positions on the quinoline ring:

Reagent TypeExample ReagentsConditionsMajor Products
HalogenationCl₂, Br₂ (in CCl₄)UV light, 25°C3-Chloro or 3-bromo derivatives
NitrationHNO₃/H₂SO₄0–5°C5-Nitroquinoline analogs
  • Regioselectivity : Substitution occurs preferentially at the 3- and 5-positions of the quinoline ring due to electronic directing effects .

Ring-Opening and Rearrangement Reactions

The dioxolane ring’s stability under acidic or basic conditions enables controlled transformations:

ConditionsReagentsProducts
Acidic (HCl, H₂SO₄)Water, 60–80°CCleavage to diols and quinoline ketones
Basic (NaOH)Ethanol, refluxFormation of ethylene glycol and quinoline alcohols
  • Applications : Ring-opening reactions provide access to linear intermediates for further functionalization.

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable advanced derivatization:

Reaction TypeCatalystsProducts
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-spiro compounds
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-alkylated derivatives
  • Yield Optimization : Reactions typically achieve 60–85% yields under inert atmospheres .

Influence of Structural Modifications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the quinoline ring enhance oxidative stability but reduce nucleophilic substitution rates .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions, while nonpolar solvents favor reduction pathways.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Intramolecular acyl transferHCOONH4/Pd/C, 80°C75
One-pot nitro-reductionLiAlH4, THF, N268
Fluorination-cyclizationSelectfluor®, DCM, RT82

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksInterpretation
<sup>1</sup>H NMR (400 MHz, CDCl3)δ 4.25 (m, 2H, dioxolane OCH2)Confirms dioxolane ring
<sup>13</sup>C NMRδ 102.5 (spiro C)Spiro carbon signature
IR1120 cm<sup>-1</sup> (C-O-C)Validates ether linkage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.